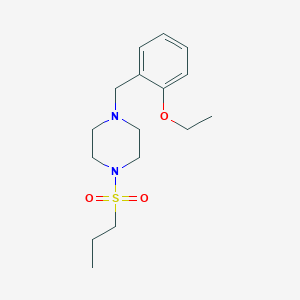

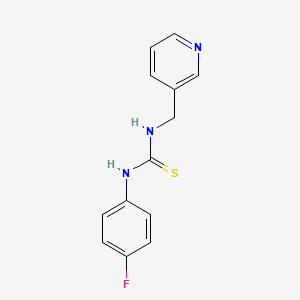

![molecular formula C17H20N2O4S B5690054 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B5690054.png)

3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide, also known as DIDS, is a sulfonamide derivative that has been extensively used in scientific research. DIDS is a potent inhibitor of various transporters and channels, including chloride channels, anion exchangers, and aquaporins.

Mechanism of Action

3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide inhibits transporters and channels by binding to specific sites on the protein. It is thought to bind to the extracellular side of the protein, preventing the transport of ions or water through the channel. 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide has been shown to be a non-competitive inhibitor, meaning that it does not compete with the substrate for binding to the protein.

Biochemical and Physiological Effects

3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the transport of chloride ions in red blood cells, which can lead to a decrease in cell volume. 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide has also been shown to inhibit the transport of bicarbonate ions in the pancreas, which can lead to a decrease in the secretion of pancreatic enzymes. Additionally, 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide has been shown to inhibit the transport of water in the kidney, which can lead to a decrease in urine production.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide in lab experiments is that it is a potent inhibitor of various transporters and channels. This allows researchers to study the function of these proteins in a controlled environment. Additionally, 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide has been extensively studied, and its mechanism of action is well understood.

One limitation of using 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide in lab experiments is that it is not specific to a single protein. 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide can inhibit multiple transporters and channels, which can make it difficult to determine the specific function of a single protein. Additionally, 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide. One area of research is the development of more specific inhibitors of transporters and channels. This would allow researchers to study the function of individual proteins without the off-target effects of 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide. Additionally, further research is needed to understand the long-term effects of 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide on cellular function. Finally, 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide could be used as a tool to study the role of transporters and channels in disease states, such as cystic fibrosis and hypertension.

Conclusion

In conclusion, 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide is a potent inhibitor of various transporters and channels that has been extensively used in scientific research. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is well understood. While 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide has advantages and limitations for lab experiments, it remains an important tool for studying the function of transporters and channels. Future research on 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide will be important for understanding the role of these proteins in health and disease.

Synthesis Methods

3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The resulting compound is then reacted with diethylamine and sulfur dioxide to form 3-(diethylamino)sulfonylbenzoic acid. Finally, 3-(diethylamino)sulfonylbenzoic acid is reacted with 3-hydroxyaniline to form 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide.

Scientific Research Applications

3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide has been extensively used in scientific research to study the function of various transporters and channels. It has been used to inhibit chloride channels in red blood cells, which has helped researchers understand the mechanism of chloride transport in these cells. 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide has also been used to inhibit anion exchangers, which has helped researchers understand the role of these transporters in acid-base balance and cell volume regulation. Additionally, 3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide has been used to inhibit aquaporins, which has helped researchers understand the mechanism of water transport in cells.

properties

IUPAC Name |

3-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-3-19(4-2)24(22,23)16-10-5-7-13(11-16)17(21)18-14-8-6-9-15(20)12-14/h5-12,20H,3-4H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPOPTVFYKNQOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5210895 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)

![3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5690008.png)

![1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5690031.png)

![9-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690038.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B5690039.png)

![1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine](/img/structure/B5690045.png)

![N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690051.png)

![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)